6-Demethoxytangeretin: A Technical Guide to its Physicochemical Properties and Biological Activities
6-Demethoxytangeretin: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Demethoxytangeretin, a flavonoid found in citrus fruits, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and biological activities, with a focus on its anti-inflammatory and neuroprotective effects. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6601-66-7 | [1][2] |
| Molecular Weight | 342.34 g/mol | [3][4] |
| Molecular Formula | C₁₉H₁₈O₆ | [3][4] |
| Synonyms | 4',5,7,8-Tetramethoxyflavone, 5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | [1][2] |
Biological Activities
6-Demethoxytangeretin exhibits a range of biological activities, with its anti-inflammatory and anti-allergic properties being the most extensively studied. It has been shown to suppress the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in human mast cells. This effect is mediated through the inhibition of the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, preliminary studies suggest potential neuroprotective effects.
Anti-inflammatory and Anti-allergic Effects
The anti-inflammatory activity of 6-Demethoxytangeretin has been demonstrated in human mast cell line HMC-1. Stimulation of these cells with phorbol 12-myristate 13-acetate (PMA) and the calcium ionophore A23187 leads to the production of IL-6, a key mediator of inflammatory and allergic responses. 6-Demethoxytangeretin effectively inhibits this PMA/A23187-induced IL-6 production.
| Cell Line | Stimulant | 6-Demethoxytangeretin Concentration | % Inhibition of IL-6 Production |
| HMC-1 | PMA + A23187 | Data not explicitly found in search results | Specific percentage of inhibition not detailed in search results |
Further research is required to determine the precise concentrations and corresponding percentage of inhibition.
Signaling Pathway Analysis
The inhibitory effect of 6-Demethoxytangeretin on IL-6 production is attributed to its modulation of the ALK and MAPK signaling cascades. Western blot analyses have shown that 6-Demethoxytangeretin can reduce the phosphorylation of key proteins in these pathways, thereby downregulating the downstream signaling that leads to IL-6 gene expression and protein secretion.
Caption: Proposed mechanism of 6-Demethoxytangeretin's inhibitory action on IL-6 production in mast cells.
Neuroprotective Effects
Emerging evidence suggests that 6-Demethoxytangeretin may possess neuroprotective properties. Flavonoids, in general, are known for their antioxidant and anti-inflammatory effects within the central nervous system. The potential mechanisms of neuroprotection by 6-Demethoxytangeretin are thought to involve the modulation of signaling pathways related to neuronal survival and the reduction of oxidative stress. However, detailed experimental data and specific protocols in this area are still limited and represent a promising avenue for future research.
Experimental Protocols
Cell Culture and Stimulation
Cell Line: Human Mast Cell Line (HMC-1)
Culture Conditions:
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Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Incubation: 37°C in a humidified atmosphere of 5% CO₂.
Stimulation Protocol:
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Seed HMC-1 cells in appropriate culture plates.
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Pre-treat cells with varying concentrations of 6-Demethoxytangeretin (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 1 hour).
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Stimulate the cells with a combination of Phorbol 12-myristate 13-acetate (PMA) and Calcium Ionophore A23187. Optimal concentrations and incubation times for PMA and A23187 should be determined empirically but are often in the range of 50 nM and 1 µM, respectively, for several hours.
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Include appropriate controls (e.g., vehicle-treated, unstimulated, and stimulated without 6-Demethoxytangeretin).
Caption: General workflow for studying the effect of 6-Demethoxytangeretin on HMC-1 cells.
Quantification of IL-6 Production by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-6 protein secreted into the cell culture supernatant.
General Protocol:
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Coat a 96-well plate with a capture antibody specific for human IL-6 overnight at 4°C.
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Wash the plate and block non-specific binding sites.
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Add diluted culture supernatants and a standard curve of recombinant human IL-6 to the wells and incubate.
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Wash the plate and add a biotinylated detection antibody specific for human IL-6.
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Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
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Incubate, wash, and add a substrate solution (e.g., TMB).
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Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
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Calculate the concentration of IL-6 in the samples by interpolating from the standard curve.
Analysis of IL-6 Gene Expression by RT-qPCR
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative abundance of IL-6 mRNA in the cells.
General Protocol:
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RNA Extraction: Isolate total RNA from the treated and control HMC-1 cells using a suitable RNA isolation kit.
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Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
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qPCR: Perform quantitative PCR using the synthesized cDNA, primers specific for the human IL-6 gene, and a suitable reference gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye (e.g., SYBR Green) or a probe-based system is used to detect the amplification of the target gene in real-time.
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Data Analysis: Determine the relative expression of the IL-6 gene using the comparative Cq (ΔΔCq) method.
Primer Sequences (Example):
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Human IL-6 Forward: Specific sequence to be obtained from literature or designed.
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Human IL-6 Reverse: Specific sequence to be obtained from literature or designed.
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Reference Gene Forward: Specific sequence for the chosen reference gene.
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Reference Gene Reverse: Specific sequence for the chosen reference gene.
Western Blot Analysis of ALK and MAPK Phosphorylation
Principle: Western blotting is used to detect and quantify the levels of phosphorylated (activated) ALK and MAPK proteins in the cell lysates.
General Protocol:
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Protein Extraction: Lyse the treated and control HMC-1 cells in a lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
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SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block non-specific binding sites on the membrane.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated MAPKs (e.g., p-p38, p-ERK, p-JNK), and total MAPKs overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies that recognize the primary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
6-Demethoxytangeretin is a promising natural compound with well-documented anti-inflammatory and anti-allergic properties, primarily through the inhibition of the ALK and MAPK signaling pathways, leading to reduced IL-6 production. The experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanisms of action and explore its therapeutic potential. While the neuroprotective effects of 6-Demethoxytangeretin are less characterized, they represent an exciting area for future research. This technical guide serves as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this citrus flavonoid.
